Cas no 1202063-27-1 (D-Alanine-D4)

D-Alanine-D4 化学的及び物理的性質
名前と識別子
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- D-Alanine-2,3,3,3-d4
- (2R)-2-Amino-2,3,3,3-tetradeuteriopropanoic acid
- D-Alanine-D4
-
- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D
- InChIKey: QNAYBMKLOCPYGJ-GZZUTIEJSA-N
- SMILES: OC([C@@]([2H])(C([2H])([2H])[2H])N)=O
計算された属性
- 精确分子量: 89.047678466 g/mol
- 同位素质量: 89.047678466 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- XLogP3: -3
- 分子量: 89.09
じっけんとくせい
- Solubility: Solublein water
- LogP: -2.85 (LogP)
D-Alanine-D4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D481006-2.5mg |
D-Alanine-2,3,3,3-d4 |
1202063-27-1 | 2.5mg |
45.00 | 2021-08-14 | ||
TRC | D481006-5mg |
D-Alanine-2,3,3,3-d4 |
1202063-27-1 | 5mg |
60.00 | 2021-08-14 | ||
1PlusChem | 1P0202LX-5mg |
D-Alanine-2,3,3,3-d4 |
1202063-27-1 | ≥99.0% | 5mg |
$321.00 | 2023-12-26 | |
TRC | A480996-250mg |
D-Alanine-D4 |
1202063-27-1 | 250mg |
$ 1103.00 | 2023-04-19 | ||
TRC | D481006-25mg |
D-Alanine-2,3,3,3-d4 |
1202063-27-1 | 25mg |
110.00 | 2021-08-14 | ||
TRC | A480996-100mg |
D-Alanine-D4 |
1202063-27-1 | 100mg |
$ 511.00 | 2023-04-19 | ||
TRC | A480996-50mg |
D-Alanine-D4 |
1202063-27-1 | 50mg |
$ 282.00 | 2023-04-19 | ||
1PlusChem | 1P0202LX-10mg |
D-Alanine-2,3,3,3-d4 |
1202063-27-1 | ≥99.0% | 10mg |
$507.00 | 2023-12-26 |
D-Alanine-D4 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
D-Alanine-D4に関する追加情報
D-Alanine-D4: A Comprehensive Overview
D-Alanine-D4, also known by its CAS number 1202063-27-1, is a deuterated derivative of D-alanine, an amino acid that plays a significant role in various biological processes. The deuterium substitution in D-Alanine-D4 enhances its stability and makes it an invaluable tool in research and development across multiple scientific disciplines. This compound has gained attention due to its unique properties and applications in fields such as pharmaceuticals, food science, and biotechnology.
The structure of D-Alanine-D4 consists of a central carbon atom bonded to a deuterated methyl group, an amino group, a carboxyl group, and a hydrogen atom. The presence of deuterium atoms in the methyl group provides distinct spectroscopic properties, making it highly useful in nuclear magnetic resonance (NMR) studies. Recent advancements in NMR techniques have further highlighted the importance of D-Alanine-D4 in elucidating the structural dynamics of proteins and peptides.
In the realm of pharmaceutical research, D-Alanine-D4 has been employed as a stable isotope tracer to study metabolic pathways and enzyme kinetics. For instance, researchers have utilized this compound to investigate the biosynthesis of penicillin antibiotics, where D-alanine serves as a precursor. The deuterium labeling allows for precise tracking of intermediate metabolites, providing insights into enzyme mechanisms and potential targets for drug development.
The synthesis of D-Alanine-D4 involves a multi-step process that includes fermentation, extraction, and deuterium exchange. Recent studies have focused on optimizing these steps to improve yield and purity. For example, researchers have developed novel catalysts for the deuteration reaction, which significantly reduce reaction time while maintaining high isotopic enrichment.
In food science, D-Alanine-D4 has found applications in flavor profiling and sensory analysis. Its ability to modulate taste perception has led to its use in developing new food additives and flavor enhancers. Collaborative efforts between food chemists and sensory scientists have explored the impact of D-Alanine-D4 on umami receptors, paving the way for innovative culinary applications.
The environmental impact of manufacturing processes involving D-Alanine-D4 has also been a topic of recent research. Scientists are investigating sustainable methods to produce this compound, including the use of renewable feedstocks and green chemistry principles. These efforts align with global initiatives to reduce carbon footprints and promote eco-friendly industrial practices.
In conclusion, D-Alanine-D4 (CAS No: 1202063-27-1) is a versatile compound with wide-ranging applications across multiple scientific domains. Its unique properties make it an essential tool for researchers seeking to unravel complex biological processes and develop innovative solutions. As advancements in technology continue to unfold, the potential uses of this compound are expected to expand further, solidifying its role as a cornerstone in modern scientific research.
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